molecular formula C21H12ClNO B11405068 3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole

3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole

Cat. No.: B11405068
M. Wt: 329.8 g/mol
InChI Key: VSUUMLOTDPPXMV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a 4-chlorophenyl group and a 2-phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenylamine and 2-phenylethynylbenzaldehyde.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzoxazole ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole is unique due to its specific substitution pattern on the benzoxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H12ClNO

Molecular Weight

329.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(2-phenylethynyl)-2,1-benzoxazole

InChI

InChI=1S/C21H12ClNO/c22-18-11-9-17(10-12-18)21-19-14-16(8-13-20(19)23-24-21)7-6-15-4-2-1-3-5-15/h1-5,8-14H

InChI Key

VSUUMLOTDPPXMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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